4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one
Description
4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one is a seven-membered heterocyclic compound containing an oxazepanone core (oxygen and nitrogen atoms at positions 1 and 4, respectively). Key structural features include:
- A benzyl substituent at position 2.
- Two phenyl groups at position 7, contributing to steric bulk and lipophilicity.
- A ketone group at position 3, which may participate in hydrogen bonding or serve as a reactive site for derivatization.
Properties
CAS No. |
60163-53-3 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-benzyl-7,7-diphenyl-1,4-oxazepan-3-one |
InChI |
InChI=1S/C24H23NO2/c26-23-19-27-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)16-17-25(23)18-20-10-4-1-5-11-20/h1-15H,16-19H2 |
InChI Key |
BMZCZUGSEZYGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)COC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
- The 7,7-diphenyl group is shared with ’s triazinone derivatives, suggesting common strategies to enhance lipophilicity or π-π stacking interactions .
- Benzo-fused analogs () exhibit planar aromatic systems, which may limit puckering dynamics compared to the target compound’s flexible oxazepanone ring .
Ring Puckering and Conformational Analysis
The Cremer-Pople parameters () quantify ring puckering, which influences molecular interactions :
- Monocyclic oxazepanones (target compound) likely exhibit greater puckering flexibility than fused-ring analogs (e.g., ’s benzo-fused system).
- Puckering amplitude ($q$) and phase angle ($\phi$) differences could affect binding to biological targets or solubility profiles.
Preparation Methods
Lactamization of γ-Keto Amides
A more conventional approach involves cyclizing γ-keto amides under acidic or basic conditions. For instance, heating N-benzyl-3,3-diphenyl-4-oxobutanamide in refluxing acetic acid could induce lactamization. This method aligns with protocols for synthesizing tetrahydrooxazepinones:
Procedure :
-
Dissolve N-benzyl-3,3-diphenyl-4-oxobutanamide (1.0 eq) in glacial acetic acid.
-
Reflux at 120°C for 8–12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
Benzylation at Position 4
Reductive Amination
Benzylamine can be introduced via reductive amination of a ketone precursor. For example, condensing 7,7-diphenyl-1,4-oxazepan-3-one with benzaldehyde using NaBH₃CN:
Conditions :
Nucleophilic Substitution
Alternatively, displace a leaving group (e.g., Cl) at C-4 with benzylamine:
Base Selection : Et₃N or K₂CO₃ in DMF at 80°C.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the target compound should exhibit:
Infrared (IR) Spectroscopy
Key absorptions include:
Challenges and Optimization Strategies
Ring Strain and Cyclization Efficiency
The seven-membered ring poses synthetic challenges due to entropic factors. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one with high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, outlines a protocol for benzo-1,4-oxazepine derivatives using intermediates like aryl chlorides (e.g., 4-ClC₆H₄) under reflux conditions. Key steps include:
- Reacting benzylamine derivatives with diphenylacetyl chloride in anhydrous THF.
- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride).
- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~75%) are achievable by controlling reaction temperature (60–80°C) and using catalytic DMAP .
Q. Which analytical techniques are essential for structural characterization of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl and diphenyl groups). highlights diagnostic signals for similar oxazepanones, such as carbonyl (C=O) peaks at ~170 ppm in ¹³C NMR and aromatic protons at 6.8–7.5 ppm in ¹H NMR .
- EIMS (Electron Ionization Mass Spectrometry) : Molecular ion peaks (e.g., m/z 414 for C₂₈H₂₃NO₂) and fragmentation patterns to validate the backbone structure .
- Elemental Analysis : Validate empirical formulas (e.g., ±0.3% deviation for C, H, N) .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or EIMS fragments) require cross-validation:
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity. For instance, HSQC can distinguish overlapping aromatic protons in crowded regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (if crystalline derivatives are obtainable).
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G*) .
Q. What experimental designs are effective for studying the biological activity of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?
- Methodological Answer : suggests strategies for benzodiazepine derivatives:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to test affinity for GABAₐ receptors. IC₅₀ values can be determined via competitive binding curves .
- Cell-Based Assays : Measure neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) using MTT viability assays .
- In Vivo Models : Test anxiolytic activity in rodent elevated plus-maze paradigms, ensuring dose-response validation (e.g., 1–10 mg/kg, i.p.) .
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 4-Benzyl-7,7-diphenyl-1,4-oxazepan-3-one?
- Methodological Answer : Based on :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE) to enhance nucleophilicity and reduce side reactions like hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or Bi(OTf)₃) to accelerate cyclization.
- Temperature Gradients : Perform kinetic studies (e.g., 25–100°C) to identify optimal exothermic/endothermic phases.
- Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
